molecular formula C12H12Cl2N2OS B2875709 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-21-2

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2875709
CAS RN: 868370-21-2
M. Wt: 303.2
InChI Key: FSUVAFTXRKKISE-QINSGFPZSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a benzo[d]thiazole core, which consists of a benzene ring fused to a thiazole ring . The “Z” in the name suggests the presence of a geometric isomerism, specifically around a carbon-carbon double bond .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions at the sulfur or nitrogen atoms .

Scientific Research Applications

Antiviral Agents

The application of thiazolides, a range of compounds including (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, has been explored in antiviral therapies. Notably, they have shown effectiveness against hepatitis B virus replication. These compounds, through their structural properties, have demonstrated potential in inhibiting viral replication, with specific activity against hepatitis B (Stachulski et al., 2011).

Agricultural Applications

In agriculture, the compound has relevance in the form of nanoparticles for controlled release of fungicides. Studies have indicated that encapsulating fungicides in nanoparticles enhances their efficiency and reduces environmental toxicity. This approach is particularly useful in the prevention and control of fungal diseases in plants (Campos et al., 2015).

Hypoglycemic and Hypolipidemic Activity

Thiazolidinedione analogs, including those related to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These compounds showed significant reduction in blood glucose and lipid levels in animal models, suggesting their potential in managing type-2 diabetes (Mehendale-Munj et al., 2011).

Catalytic Applications

The structure and stability of related thiazol-2-ylidenes have been investigated for their potential applications in catalysis. These compounds are of interest due to their stable and unique structural properties, which make them suitable for various catalytic reactions (Arduengo et al., 1997).

Crystal Structure Analysis

Research into the crystal structures of compounds similar to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has contributed to our understanding of tautomerism in these compounds. This knowledge is crucial for predicting and manipulating their chemical behavior (Li et al., 2014).

Transesterification/Acylation Reactions

N-heterocyclic carbenes, including thiazol-2-ylidenes, have been explored for their efficiency in transesterification/acylation reactions. These reactions are significant in the synthesis of various organic compounds, and the stability and reactivity of these carbenes make them valuable in such processes (Grasa et al., 2003).

Anti-Inflammatory Properties

Thiazol-4-ones, closely related to the compound , have been studied for their anti-inflammatory properties. These compounds have shown potential in inhibiting enzymes and inflammatory processes in human cells, which could have implications for developing new anti-inflammatory drugs (Smelcerovic et al., 2015).

Environmental Applications

The use of thiazol-based compounds in environmental applications, such as the removal of heavy metals from industrial wastes, has been researched. These compounds can be synthesized and modified to create efficient adsorbents for heavy metal ions, demonstrating their utility in environmental remediation (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzo[d]thiazole derivatives are known to have antimicrobial activity, in which case their mechanism of action might involve disrupting the function of bacterial cell membranes .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemical compounds in a safe manner, following all relevant safety protocols .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUVAFTXRKKISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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